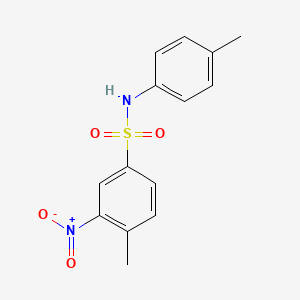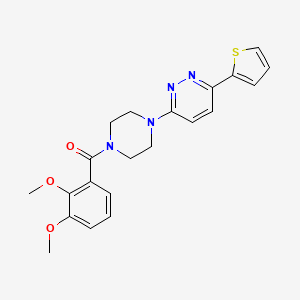
(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C35H34N6O4S2. It contains several functional groups, including two methoxy groups, a thiophene ring, a pyridazine ring, and a piperazine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 666.82 g/mol. The exact mass is 501.18101613 g/mol and the monoisotopic mass is also 501.18101613 g/mol . It has a topological polar surface area of 80.8 Ų and a heavy atom count of 35 . The compound has a complexity of 712 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Novel Syntheses of Heterocyclic Compounds
A study by Gaby et al. (2003) details the synthesis of several novel heterocyclic compounds, including pyridazine and phthalazine derivatives, through the condensation of specific pyridazinone with aromatic aldehydes and other reagents. This research outlines a method that could potentially apply to synthesizing compounds with similar structures to the queried chemical (Gaby et al., 2003).
Biological Activities
Anticonvulsant Drugs Structure-Activity Relationships
Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including those with pyridazine and piperidine motifs, offering insights into the structural and electronic properties crucial for anticonvulsant activity. These findings may provide a foundation for understanding the biological activities of related compounds (Georges et al., 1989).
Material Science and Antioxidant Properties
Synthesis and Antioxidant Properties of Bromophenols
Research by Balaydın et al. (2010) on the synthesis and antioxidant properties of brominated diphenylmethane derivatives, including dimethoxyphenyl compounds, highlights the potential antioxidant power of these molecules, which might be relevant for materials science applications and the development of new antioxidants (Balaydın et al., 2010).
Dimethoxyphenol Oxidase Activity in Microbial Proteins
A study by Solano et al. (2001) explored the oxidase activity of dimethoxyphenol across different microbial proteins, indicating the potential for biotechnological applications of compounds containing dimethoxyphenyl groups in enzymatic reactions or biosensors (Solano et al., 2001).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to exhibit significant anti-HIV activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds follow lipinski’s rule in molecular prediction studies , which suggests that they may have favorable ADME properties.
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-6-3-5-15(20(17)28-2)21(26)25-12-10-24(11-13-25)19-9-8-16(22-23-19)18-7-4-14-29-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLTUEDORFGALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)
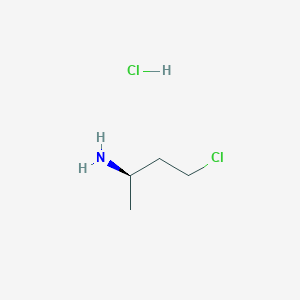
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)
![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)
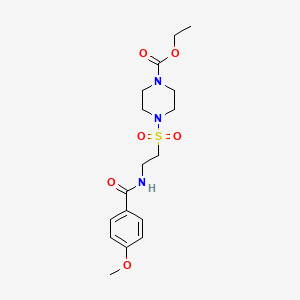
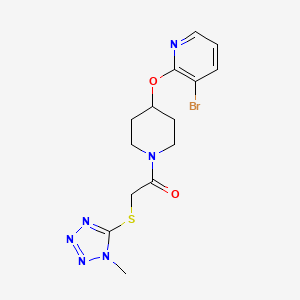
![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)
![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)
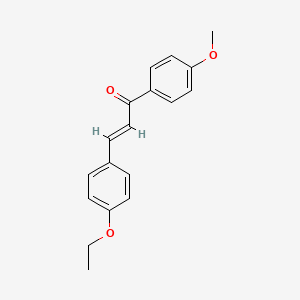
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2961974.png)
![2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2961975.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2961978.png)
